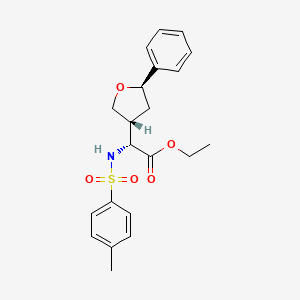
Ethyl (R)-2-((4-methylphenyl)sulfonamido)-2-((3R,5R)-5-phenyltetrahydrofuran-3-YL)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl ®-2-((4-methylphenyl)sulfonamido)-2-((3R,5R)-5-phenyltetrahydrofuran-3-YL)acetate is a complex organic compound with a unique structure that includes a sulfonamide group, a tetrahydrofuran ring, and an ethyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ®-2-((4-methylphenyl)sulfonamido)-2-((3R,5R)-5-phenyltetrahydrofuran-3-YL)acetate typically involves multiple steps, including the formation of the tetrahydrofuran ring and the introduction of the sulfonamide group. Common synthetic routes may involve:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonamide Group: This step often involves the reaction of an amine with a sulfonyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the intermediate compound with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl ®-2-((4-methylphenyl)sulfonamido)-2-((3R,5R)-5-phenyltetrahydrofuran-3-YL)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Applications De Recherche Scientifique
Ethyl ®-2-((4-methylphenyl)sulfonamido)-2-((3R,5R)-5-phenyltetrahydrofuran-3-YL)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl ®-2-((4-methylphenyl)sulfonamido)-2-((3R,5R)-5-phenyltetrahydrofuran-3-YL)acetate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The tetrahydrofuran ring may also play a role in stabilizing the compound’s interaction with its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 5-(pentan-3-yl-oxy)-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylate
- Ethyl (3R,4S,5S)-4,5-epoxy-3-(1-ethylpropoxy)-cyclohex-1-ene-1-carboxylate
Uniqueness
Ethyl ®-2-((4-methylphenyl)sulfonamido)-2-((3R,5R)-5-phenyltetrahydrofuran-3-YL)acetate is unique due to its combination of a sulfonamide group and a tetrahydrofuran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C21H25NO5S |
|---|---|
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
ethyl (2R)-2-[(4-methylphenyl)sulfonylamino]-2-[(3R,5R)-5-phenyloxolan-3-yl]acetate |
InChI |
InChI=1S/C21H25NO5S/c1-3-26-21(23)20(22-28(24,25)18-11-9-15(2)10-12-18)17-13-19(27-14-17)16-7-5-4-6-8-16/h4-12,17,19-20,22H,3,13-14H2,1-2H3/t17-,19+,20+/m0/s1 |
Clé InChI |
AYSKCERNBBQLOZ-DFQSSKMNSA-N |
SMILES isomérique |
CCOC(=O)[C@@H]([C@H]1C[C@@H](OC1)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C |
SMILES canonique |
CCOC(=O)C(C1CC(OC1)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



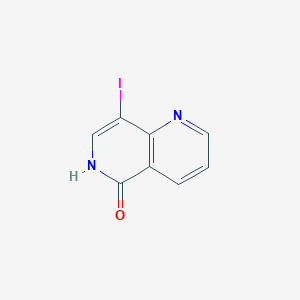
![Benzo[b]thiophene-4-carboximidamide hydrochloride](/img/structure/B13030145.png)
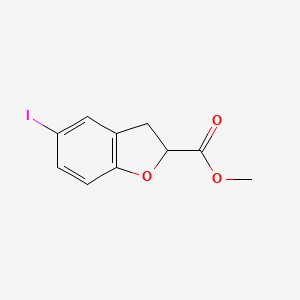
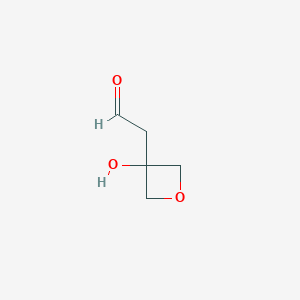
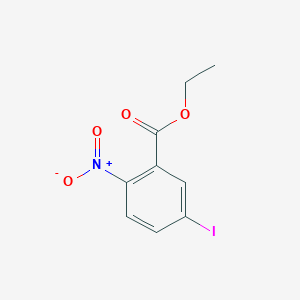
![1-Methyl-4,5,6,7-tetrahydrobenzo[c]thiophene](/img/structure/B13030170.png)

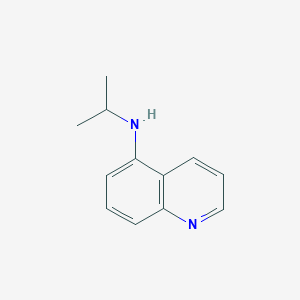
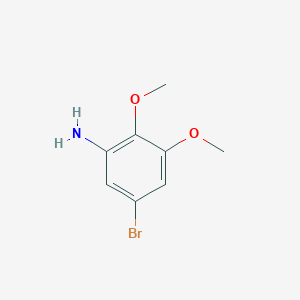

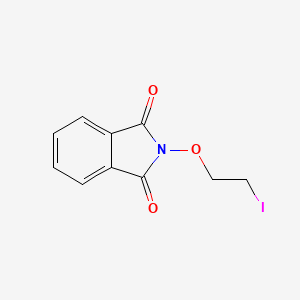
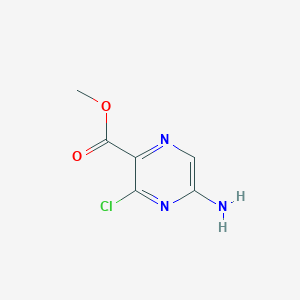
![2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-1-yl)acetic acid](/img/structure/B13030225.png)
